N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12-8-13(2)10-14(9-12)20-17(23)11-18-21-22-19(25-18)15-6-4-5-7-16(15)24-3/h4-7,12-14H,8-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHFHBORGHXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)CC2=NN=C(O2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the oxadiazole intermediate.
Formation of the Acetamide Linkage: The final step involves the reaction of the oxadiazole derivative with an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct reactivity and properties, making it valuable for specialized applications that similar compounds may not be suitable for.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
